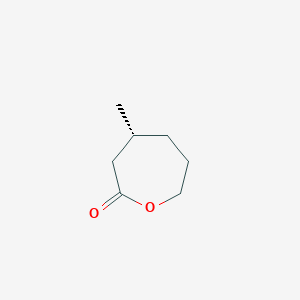

(4R)-4-methyloxepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-methyloxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXLFXLPKLZALY-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCOC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCOC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559492 | |

| Record name | (4R)-4-Methyloxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18951-93-4 | |

| Record name | (4R)-4-Methyloxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4r 4 Methyloxepan 2 One and Its Chiral Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods provide an environmentally friendly alternative to traditional chemical synthesis. psu.eduresearchgate.net These approaches often utilize enzymes to achieve high levels of stereoselectivity under mild reaction conditions.

Baeyer-Villiger Oxidation Strategies for Lactone Formation

The Baeyer-Villiger oxidation is a cornerstone reaction for the synthesis of lactones from cyclic ketones. nih.govnih.govrsc.org This transformation involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring and forming the corresponding lactone. The reaction can be mediated by either chemical oxidants or biocatalysts.

Chemical Oxidant-Mediated Baeyer-Villiger Transformations

The classical Baeyer-Villiger oxidation employs peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. nih.gov The mechanism involves the nucleophilic attack of the peracid on the ketone, leading to a Criegee intermediate, which then rearranges to form the lactone. thieme-connect.de While effective, the use of peracids can be hazardous and may require protection of other functional groups in the molecule. thieme-connect.de

To address these limitations, alternative methods have been developed. For instance, a combination of a Lewis acid, such as scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), with m-CPBA can enhance the regioselectivity of the oxidation. nih.gov Another approach utilizes urea-hydrogen peroxide (UHP) as a milder and safer oxidant in conjunction with a catalyst. psu.eduresearchgate.netpnas.org For example, a zirconium(IV) salen complex can catalyze the enantiospecific Baeyer-Villiger oxidation of racemic bicyclic cyclobutanones using UHP, yielding both normal and abnormal lactones depending on the substrate's stereochemistry. pnas.org The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the migratory aptitude following the order: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > phenyl > primary alkyl > methyl. thieme-connect.de

A regioselective Baeyer-Villiger oxidation of estrone (B1671321) and androstane (B1237026) derivatives to 17a-oxa-D-homosteroids has been achieved with moderate to high yields using a BF₃·Et₂O/H₂O₂ system. researchgate.net

Table 1: Examples of Chemical Oxidant-Mediated Baeyer-Villiger Oxidations

| Ketone Substrate | Oxidant/Catalyst | Product(s) | Yield (%) | Enantiomeric Excess (%) | Reference |

| 3-Substituted cyclic ketone | m-CPBA, Sc(OTf)₃ | Lactone | 96-99 | 93-97 | nih.gov |

| Racemic bicyclo[3.2.0]heptan-6-one | UHP, Zr(salen) complex | Normal and abnormal lactones | - | - | pnas.org |

| Estrone/Androstane derivatives | BF₃·Et₂O/H₂O₂ | 17a-oxa-D-homosteroids | Moderate to high | - | researchgate.net |

Biocatalytic Baeyer-Villiger Oxidations

Biocatalytic Baeyer-Villiger oxidations offer a green and highly selective alternative to chemical methods, often proceeding with high enantioselectivity and regioselectivity under mild conditions. psu.eduresearchgate.netlibretexts.org These reactions are typically catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs).

Baeyer-Villiger monooxygenases are flavin-dependent enzymes that utilize molecular oxygen and a nicotinamide (B372718) cofactor (NAD(P)H) to catalyze the insertion of an oxygen atom into a ketone. libretexts.orgresearchgate.net These enzymes are known for their remarkable ability to perform highly regio- and enantioselective oxidations, making them valuable tools for the synthesis of chiral lactones. libretexts.orgresearchgate.netresearchgate.net

Several BVMOs have been identified and characterized from various microorganisms. researchgate.net For example, cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus has been widely used for the oxidation of a broad range of cyclic ketones, often producing lactones with high optical purity. thieme-connect.deresearchgate.net The use of recombinant whole-cell systems expressing BVMOs can overcome the need for expensive cofactor regeneration. researchgate.net For instance, E. coli cells expressing CHMO have been successfully employed in the oxidation of various heterocyclic cyclohexanones. thieme-connect.de

The enantioselectivity of a biocatalytic Baeyer-Villiger oxidation is highly dependent on both the specific enzyme and the substrate structure. acs.org For example, the oxidation of (-)-menthone (B42992) using a monocyclic monoterpene ketone monooxygenase can produce (4R,7S)-7-isopropyl-4-methyloxepan-2-one.

A key feature of BVMOs is their ability to control both the regioselectivity and stereoselectivity of the oxidation. libretexts.orgtuhh.de The regioselectivity determines which side of the carbonyl group the oxygen atom is inserted, leading to either a "normal" or an "abnormal" lactone. nih.govmdpi.com This selectivity can often be predicted based on the enzyme's active site topology. mdpi.com

Furthermore, the stereoselectivity of BVMOs allows for the kinetic resolution of racemic ketones or the desymmetrization of prochiral ketones, yielding enantiomerically enriched lactones. libretexts.org For example, the enzymatic Baeyer-Villiger oxidation of meso-cyclohexanones can produce optically active lactones. acs.org The regioselectivity of BVMOs can be altered through protein engineering. By mutating specific amino acid residues in the active site, it is possible to switch the preference from the formation of the normal lactone to the abnormal lactone, or vice versa. nih.gov

Table 2: Examples of Biocatalytic Baeyer-Villiger Oxidations

| Enzyme | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Monocyclic monoterpene ketone monooxygenase | (-)-Menthone | (4R,7S)-7-isopropyl-4-methyloxepan-2-one | - | |

| Cyclohexanone monooxygenase (CHMO) | Heterocyclic cyclohexanones | Heterocyclic oxepan-2-ones | High | thieme-connect.de |

| Engineered Bakers' Yeast | 2- and 3-Substituted cyclopentanones | Chiral lactones | - | acs.org |

| OTEMO F255A/F443V variant | cis-bicyclo[3.2.0]hept-2-en-6-one | Normal lactone | 90 (product ratio) | nih.gov |

| OTEMO W501V variant | cis-bicyclo[3.2.0]hept-2-en-6-one | Abnormal lactone | 98 (product ratio) | nih.gov |

Asymmetric Synthesis via Chiral Auxiliaries or Catalysts

Another important strategy for the synthesis of chiral molecules like (4R)-4-methyloxepan-2-one is the use of chiral auxiliaries or catalysts. bath.ac.ukwikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgresearchgate.net

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric reactions, including alkylations and aldol (B89426) reactions. bath.ac.ukresearchgate.net The auxiliary is first attached to the substrate, and its chiral environment then guides the approach of the reagent, leading to a highly diastereoselective transformation. researchgate.net

In addition to chiral auxiliaries, chiral catalysts can also be employed to achieve enantioselective synthesis. libretexts.org For example, chiral metal complexes, such as those based on platinum or palladium, have been shown to catalyze the asymmetric Baeyer-Villiger oxidation of cyclic ketones with high enantioselectivity. libretexts.org Phase-transfer catalysts have also been utilized in the enantioselective synthesis of chiral molecules. nih.gov

Flow Synthesis Techniques for Chiral Lactones

The continuous-flow synthesis of chiral lactones represents a significant advancement over traditional batch processing, offering enhanced efficiency, safety, and scalability. This is particularly evident in biocatalytic processes where enzymes are utilized for their high stereoselectivity.

Recent research has demonstrated the development of novel continuous-flow processes for the enzymatic synthesis of optically pure γ- and δ-lactones. rhhz.netresearchgate.net In one such approach, a three-dimensional microfluidic reactor, fabricated using ultrafast femtosecond laser micromachining, was employed. rhhz.netresearchgate.net The intricate network of microchannels enhances the mixing of substrates and enzymes, which allows for precise control over residence time. rhhz.netresearchgate.net

A key component of this technology is the use of robust enzymes, such as carbonyl reductase mutants, which exhibit excellent catalytic activity and enantioselectivity towards keto acids. rhhz.netresearchgate.net For instance, the enzyme SmCRV4 has been successfully used for the asymmetric synthesis of various chiral lactones. rhhz.netresearchgate.net In a notable example, the synthesis of (R)-γ-decalactone was achieved with a remarkably short residence time of 26 seconds, yielding a space-time yield (STY) of up to 16,877 g L⁻¹ d⁻¹, a 14.4-fold increase compared to the highest reported STY in a batch reaction. rhhz.netresearchgate.net This continuous-flow system was successfully applied to the synthesis of six different chiral lactones, with most achieving over 99% conversion and over 99% enantiomeric excess (ee). rhhz.net

Another advanced flow synthesis strategy involves the use of coimmobilized dual-enzyme systems in a packed-bed reactor. acs.org This method addresses common challenges in biocatalysis, such as enzyme stability and cofactor recycling. acs.org In a representative system for the synthesis of (R)-δ-decalactone, a carbonyl reductase (SmCRM5) and a glucose dehydrogenase (BmGDH) for NADPH regeneration were coimmobilized. acs.orgacs.org This coimmobilization led to a significant increase in the catalytic efficiency and stability of the enzymes. acs.org The continuous flow reactor using these coimmobilized enzymes demonstrated a high space-time yield of 1586 g·L-1 d-1 and could be operated for over 650 hours while maintaining 80% conversion and 99% enantiomeric excess. acs.org

These flow synthesis techniques, while demonstrated for other chiral lactones, provide a powerful and green framework for the efficient production of this compound and its analogues. The principles of microreactor design and enzyme immobilization are directly applicable to the synthesis of a wide range of high-value chiral chemicals. acs.org

Table 1: Performance of Flow Synthesis Techniques for Chiral Lactones

| Technique | Enzyme/Catalyst | Product Example | Residence Time | Space-Time Yield (STY) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| 3D Microfluidic Reactor | Carbonyl Reductase (SmCRV4) | (R)-γ-decalactone | 26 s | 16,877 g L⁻¹ d⁻¹ | >99 | >99 | rhhz.netresearchgate.net |

| Packed-Bed Reactor with Coimmobilized Enzymes | Carbonyl Reductase (SmCRM5) & Glucose Dehydrogenase (BmGDH) | (R)-δ-decalactone | N/A | 1586 g L⁻¹ d⁻¹ | 80 | 99 | acs.org |

Stereoselective Transformations of Precursors

The synthesis of enantiomerically pure this compound and its analogues heavily relies on stereoselective transformations of prochiral or racemic precursors. The Baeyer-Villiger oxidation is a cornerstone reaction in this context, enabling the conversion of cyclic ketones to lactones. wikipedia.orgnih.gov

A significant advancement in this area is the development of chemo-enzymatic asymmetric Baeyer-Villiger oxidations. One such method facilitates the oxidation of the prochiral precursor, 4-methylcyclohexanone (B47639), to yield the corresponding (R)-4-methylcaprolactone, an isomer of the target compound. rsc.orgresearchgate.netrsc.org This process ingeniously employs a lipase (B570770), specifically Candida antarctica lipase B (CALB), in combination with a racemic carboxylic acid and aqueous hydrogen peroxide. rsc.orgrsc.org The proposed mechanism involves the kinetic resolution of the racemic acid by the lipase, which selectively converts one enantiomer into the corresponding peroxy acid. rsc.orgrsc.org This optically pure peroxy acid then acts as the oxidant, transferring its chirality to the resulting lactone with high enantiomeric excess. rsc.orgrsc.org

Research has shown that by using (±)-4-methyloctanoic acid as the peracid precursor at 18°C, a complete conversion of 4-methylcyclohexanone can be achieved, affording (R)-4-methylcaprolactone in 97% yield and with an impressive 96% enantiomeric excess over 8 days. rsc.org This demonstrates the potential of utilizing biocatalysts to control the stereochemical outcome of the Baeyer-Villiger oxidation under mild reaction conditions. researchgate.net

In addition to chemo-enzymatic methods, Baeyer-Villiger monooxygenases (BVMOs) are powerful biocatalysts for this transformation. wikipedia.org These enzymes utilize molecular oxygen and a cofactor like NADPH to perform the oxidation with exceptional chemo-, regio-, and stereoselectivity. lookchem.com While a direct biocatalytic synthesis of this compound using a BVMO has not been extensively detailed, the oxidation of related terpenones is well-documented. For instance, the fermentation of (-)-menthone using certain microorganisms can yield the corresponding (4R,7S)-7-isopropyl-4-methyloxepan-2-one. lookchem.com The principles governing the regioselectivity of these enzymes are an active area of research, with studies involving site-directed mutagenesis to alter and control the formation of "normal" versus "abnormal" lactone products from substrates like (+)-trans-dihydrocarvone. nih.gov

The synthesis of various chiral lactones often starts from readily available chiral precursors. For example, the synthesis of trans-fused dihydronepetalactones has been achieved starting from the enantiomers of limonene, where the existing stereocenter is used to direct the stereochemistry of subsequent transformations. beilstein-journals.org Such substrate-controlled stereoselective strategies are fundamental in the synthesis of complex chiral molecules.

Table 2: Stereoselective Synthesis of Chiral Lactones

| Method | Precursor | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Chemo-enzymatic Baeyer-Villiger Oxidation | 4-Methylcyclohexanone | Candida antarctica lipase B, (±)-4-methyloctanoic acid, H₂O₂ | (R)-4-Methylcaprolactone | 97 | 96 | rsc.org |

| Biocatalytic Baeyer-Villiger Oxidation | (-)-Menthone | Fermentation with specific microorganisms | (4R,7S)-7-Isopropyl-4-methyloxepan-2-one | 65 | N/A | lookchem.com |

Mechanistic and Computational Investigations of 4r 4 Methyloxepan 2 One Chemistry

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies:No publications were identified that specifically apply advanced spectroscopic and analytical techniques to elucidate the reaction mechanisms of (4R)-4-methyloxepan-2-one, either in its synthesis or its polymerization.

Due to the absence of specific, peer-reviewed research data on the mechanistic and computational chemistry of this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline. Fulfilling the user's request would require fabricating data or using information from other compounds, which would violate the core instructions of accuracy and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for monitoring the ring-opening polymerization (ROP) of lactones like this compound. nih.govpharmtech.com By acquiring spectra at regular time intervals, researchers can track the conversion of the monomer into the polymer and elucidate reaction kinetics. magritek.com The primary method involves ¹H NMR spectroscopy, where distinct chemical shifts for protons in the monomer and the resulting polymer allow for clear differentiation and quantification. nih.gov

In a typical ROP of this compound, the protons on the carbon adjacent to the ring-oxygen (the α-protons) in the monomer experience a different chemical environment compared to the corresponding protons in the opened-chain polymer. This difference results in a noticeable shift in the NMR spectrum. For instance, the methylene (B1212753) protons adjacent to the oxygen in the monomer ring will have a characteristic chemical shift that disappears as the polymerization proceeds, while new signals corresponding to the repeating unit of the polyester (B1180765) emerge.

The monomer conversion can be calculated by integrating the signals corresponding to the monomer and the polymer. This kinetic information is crucial for understanding the efficiency of different catalysts or initiators and for optimizing reaction conditions such as temperature and concentration. mdpi.combeilstein-journals.org

Table 1: Illustrative ¹H NMR Chemical Shift Data for ROP Monitoring This interactive table provides hypothetical chemical shift values to demonstrate how NMR is used to track the conversion of a lactone monomer to its corresponding polymer.

| Species | Relevant Protons | Expected Chemical Shift (ppm) | Observation during ROP |

|---|---|---|---|

| This compound (Monomer) | -CH₂-O- in the ring | ~4.2 | Signal intensity decreases |

| Poly(4-methyloxepan-2-one) (Polymer) | -CH₂-O- in polymer backbone | ~4.0 | Signal intensity increases |

| This compound (Monomer) | -CH(CH₃)- | ~1.8 | Signal intensity decreases |

| Poly(4-methyloxepan-2-one) (Polymer) | -CH(CH₃)- in polymer backbone | ~1.6 | Signal intensity increases |

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize the products and any potential intermediates in the polymerization of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly valuable for analyzing polymers. These methods allow for the precise determination of the molecular weights of the polymer chains, providing information about the degree of polymerization and the molecular weight distribution. magritek.comnih.gov

During the analysis of a polymerization reaction, mass spectrometry can confirm the structure of the resulting poly(4-methyloxepan-2-one) by showing a distribution of peaks, where each peak corresponds to a polymer chain of a specific length. The mass difference between adjacent peaks in the spectrum typically corresponds to the mass of a single monomer unit (128.17 g/mol for this compound). nih.gov This data is crucial for confirming a successful polymerization and for identifying the end-groups of the polymer chains, which can provide insights into the initiation and termination mechanisms. Furthermore, MS can be used to detect cyclic oligomers, which are common byproducts in ring-opening polymerizations.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Oligomers of this compound This interactive table shows the calculated molecular weights for the monomer and initial oligomers, illustrating how mass spectrometry can identify different species in a polymerization reaction. Assumes ionization by a sodium ion ([M+Na]⁺).

| Species | Formula | Molecular Weight ( g/mol ) | Expected m/z [M+Na]⁺ |

|---|---|---|---|

| Monomer | C₇H₁₂O₂ | 128.17 | 151.16 |

| Dimer | C₁₄H₂₄O₄ | 256.34 | 279.32 |

| Trimer | C₂₁H₃₆O₆ | 384.51 | 407.48 |

X-ray Scattering for Polymer Structure Analysis

X-ray scattering techniques are essential for analyzing the solid-state structure of polymers derived from this compound. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide information on the morphology and crystalline structure of the material, respectively. nih.gov

SAXS is used to investigate structural features on the nanometer scale, such as the arrangement of crystalline and amorphous domains in semicrystalline polymers. mdpi.com For block copolymers incorporating a poly(4-methyloxepan-2-one) segment, SAXS can determine the morphology of the phase-separated microdomains (e.g., lamellar, cylindrical, or spherical) and their characteristic sizes. semanticscholar.org The position of the primary scattering peak (q) is related to the principal domain spacing (d) by the equation d = 2π/q.

WAXS, on the other hand, probes the structure at the atomic level (angstrom scale). mdpi.com It is used to determine the degree of crystallinity and the unit cell parameters of the crystalline regions within the polymer. The presence of sharp diffraction peaks in a WAXS pattern is indicative of crystalline order, while a broad amorphous halo suggests a disordered structure.

Table 3: Example of Structural Data from X-ray Scattering of a Semicrystalline Polymer This interactive table presents typical data that could be obtained from SAXS and WAXS analysis of a polymer like poly(4-methyloxepan-2-one), illustrating how these techniques characterize polymer structure.

| Technique | Parameter | Typical Value | Structural Information |

|---|---|---|---|

| SAXS | Scattering Vector (q*) | 0.5 nm⁻¹ | Indicates nanoscale ordering |

| SAXS | Domain Spacing (d) | 12.6 nm | Average distance between crystalline lamellae |

| WAXS | Diffraction Angle (2θ) | 21.5° | Corresponds to a specific crystal plane |

| WAXS | Degree of Crystallinity | 45% | Percentage of ordered material in the sample |

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the polymerization of this compound at a molecular level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For the study of this compound polymerization, DFT calculations can be employed to model the reaction mechanism in detail. nih.gov Researchers can calculate the energies of reactants, transition states, and products for each step of the polymerization (initiation, propagation, and termination). researchgate.net This allows for the determination of activation energy barriers, which helps to explain the observed reaction rates and the influence of different catalysts. ruc.dk DFT can also be used to study the interaction between the monomer and the catalyst, providing a rationale for catalyst efficiency and selectivity.

Table 4: Representative Data from DFT Calculations for Lactone ROP This interactive table shows the type of energetic data derived from DFT calculations, which is used to understand the feasibility and kinetics of a polymerization reaction.

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Initiation | Activation Energy (Ea) | 15 - 20 | Energy barrier to start the polymerization |

| Propagation | Activation Energy (Ea) | 10 - 15 | Energy barrier for adding a monomer to the growing chain |

| Propagation | Reaction Energy (ΔE) | -5 to -10 | The propagation step is exothermic and thermodynamically favorable |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Polymer Properties

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and materials by solving Newton's equations of motion for a system of atoms. nih.govmdpi.com For this compound, MD simulations can be used to analyze the conformational preferences of the monomer in different environments. More importantly, MD simulations are applied to predict the physical and mechanical properties of the resulting polymer. nih.gov By simulating a large number of polymer chains, it is possible to model the amorphous and crystalline phases of poly(4-methyloxepan-2-one). These simulations can provide insights into properties such as the glass transition temperature (Tg), density, and mechanical modulus, which are crucial for determining the potential applications of the material.

Table 5: Polymer Properties Investigated via Molecular Dynamics Simulations This interactive table lists key material properties that can be predicted or analyzed using MD simulations, linking molecular behavior to macroscopic characteristics.

| Property | Simulation Output | Relevance |

|---|---|---|

| Glass Transition Temperature (Tg) | Change in density or specific volume with temperature | Defines the transition from a rigid, glassy state to a more flexible, rubbery state |

| Radius of Gyration (Rg) | Average size and shape of a single polymer chain | Relates to the polymer's viscosity and behavior in solution |

| Mechanical Modulus | Stress-strain response to simulated deformation | Predicts the stiffness and elasticity of the material |

| Diffusion Coefficient | Mean square displacement of small molecules within the polymer matrix | Important for applications involving permeability, such as in packaging or drug delivery |

Monte Carlo (MC) Simulations for Statistical Polymerization Modeling

Monte Carlo (MC) simulations are computational algorithms that rely on repeated random sampling to obtain numerical results. frontiersin.org In polymer science, kinetic Monte Carlo (kMC) methods are particularly useful for modeling the statistical aspects of polymerization reactions. mdpi.comtu-clausthal.de For the polymerization of this compound, MC simulations can be used to predict macroscopic properties that arise from the stochastic nature of chain growth. This includes the molecular weight distribution (polydispersity index, PDI), the sequence distribution in copolymers, and the formation of different polymer chain architectures. mdpi.com MC simulations are especially powerful for complex systems where many competing reaction pathways exist, providing a bridge between the elementary reaction kinetics and the final polymer microstructure. nih.gov

Table 6: Parameters and Outputs of a Kinetic Monte Carlo (kMC) Polymerization Simulation This interactive table outlines the relationship between the input parameters of a kMC simulation and the resulting predictions about the polymer product, highlighting the method's utility in statistical modeling.

| Input Parameter | Description | Predicted Output | Significance |

|---|---|---|---|

| Rate Constants (k_i, k_p, k_t) | Rates of initiation, propagation, and termination | Molecular Weight Distribution (Mn, Mw, PDI) | Predicts the breadth of polymer chain sizes |

| Monomer/Initiator Ratio | Initial concentration ratio of monomer to initiator | Average Degree of Polymerization | Controls the average length of the polymer chains |

| Comonomer Reactivity Ratios | Relative rates of comonomer addition in copolymerization | Copolymer Composition and Sequence Distribution | Determines the arrangement of different monomer units along the chain |

In Silico Predictions of Regioselectivity and Enantioselectivity (e.g., enzyme docking)

No dedicated research articles or computational studies focusing on the in silico prediction of regioselectivity and enantioselectivity for this compound through methods such as enzyme docking were identified in the public domain. Consequently, detailed research findings and data tables concerning the computational modeling of this specific compound's interactions with enzymes to predict reaction outcomes are not available at this time.

Derivatization and Functionalization of 4r 4 Methyloxepan 2 One

Strategies for Post-Synthetic Functional Group Introduction

The functionalization of polymers derived from (4R)-4-methyloxepan-2-one, as well as the direct modification of the monomer, offers a powerful route to materials with tailored properties. Strategies analogous to those used for the well-studied poly(ε-caprolactone) (PCL) are highly relevant. These methods can be broadly categorized into post-polymerization modification and the polymerization of functionalized monomers.

Post-polymerization modification involves the chemical transformation of a pre-formed polymer. For polyesters derived from substituted ε-caprolactones, this can include the introduction of various functional groups such as hydrophilic moieties, halogens, and amines. These pendant groups can be further altered through reactions like deprotection, elimination, or cycloadditions, allowing for a high degree of chemical diversity. Anionic activation of the polyester (B1180765) backbone provides another avenue for grafting functional groups.

Alternatively, functional groups can be introduced at the monomer stage. For instance, an ε-caprolactone monomer modified with a phenylseleno group at the α-position of the carbonyl has been synthesized and polymerized. This allows for the introduction of a carbon-carbon double bond into the polymer main chain via oxidative elimination of the phenylseleno group, creating sites for further functionalization through reactions like nucleophilic thiol-ene additions.

The table below summarizes common functionalization strategies applicable to polymers derived from substituted oxepanones.

| Strategy | Description | Potential Functional Groups Introduced |

| Post-Polymerization Modification | Chemical reactions performed on the fully formed polymer chain. | Hydroxyls, amines, halogens, alkynes, azides |

| Polymerization of Functional Monomers | Polymerizing monomers that already contain desired functional groups. | Phenylseleno groups, protected hydroxyls, protected amines |

| Chain-End Functionalization | Modifying the terminal groups of the polymer chain. | N-hydroxysuccinimide (NHS) esters for bioconjugation |

Synthesis of Building Blocks for Complex Molecules

The ring-opening of this compound with various nucleophiles is a primary strategy for generating chiral building blocks for more complex molecules. This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically enriched linear chains with defined functional groups.

Ring-Opening Polymerization (ROP): The most prominent application of this compound as a building block is in ring-opening polymerization to synthesize functional polyesters. This process yields well-defined aliphatic polyesters with controlled molecular weights and relatively low dispersities. The resulting polymers are biodegradable and can be tailored for various applications. The properties of these polymers, such as crystallinity and degradation rate, can be tuned by copolymerizing this compound with other cyclic esters like ε-caprolactone.

Nucleophilic Ring-Opening: Beyond polymerization, the controlled ring-opening with stoichiometric amounts of nucleophiles can produce valuable chiral synthons. For example, reaction with alcohols can yield hydroxy esters, while amines can produce hydroxy amides. These reactions, when carried out under controlled conditions, can preserve the stereocenter at the 4-position, leading to valuable intermediates for the synthesis of natural products and pharmaceuticals.

The following table details potential building blocks accessible from the ring-opening of this compound.

| Nucleophile | Resulting Building Block | Potential Applications |

| Water (Hydrolysis) | (R)-6-hydroxy-4-methylheptanoic acid | Precursor for other chiral molecules |

| Alcohols | (R)-6-hydroxy-4-methylheptanoic acid esters | Chiral solvents, intermediates in synthesis |

| Amines | N-substituted (R)-6-hydroxy-4-methylheptanamides | Precursors for alkaloids and other nitrogen-containing natural products |

| Organometallic Reagents | Chiral diols and ketones | Versatile intermediates in multi-step syntheses |

Stereoselective Chemical Modifications on the Oxepanone Ring

Modifying the oxepanone ring of this compound while maintaining its cyclic structure and controlling the stereochemistry presents a significant synthetic challenge. However, such modifications would provide access to a diverse range of novel chiral lactones with potential applications in materials science and medicinal chemistry.

While specific examples of stereoselective modifications on this compound are not extensively reported, general strategies for the stereoselective synthesis of substituted oxepanes can provide insights into potential reaction pathways. These methods often involve intramolecular cyclization reactions where the stereochemistry is controlled by chiral catalysts or existing stereocenters in the precursor molecule.

For instance, the synthesis of functionalized oxepanes can be achieved through the skeletal rearrangement of functionalized tetrahydropyrans, where established stereocenters direct the formation of new stereocenters in the expanded ring. Another approach involves the intramolecular cycloaddition of nitrones, which can proceed with high stereoselectivity.

The derivatization at the α-position to the carbonyl group of the lactone is a common strategy for functionalizing cyclic esters. This can be achieved by forming an enolate and reacting it with an electrophile. The stereochemical outcome of such a reaction on this compound would depend on the reaction conditions and the directing influence of the existing methyl group at the 4-position.

The table below outlines theoretical stereoselective modifications that could be applied to the this compound ring.

| Reaction Type | Position of Modification | Potential Outcome |

| α-Alkylation/Functionalization | C3 | Introduction of a new substituent with potential for diastereoselective control. |

| Ring Expansion | Insertion of an atom (e.g., C, O) into the ring | Formation of a larger, functionalized chiral lactone. |

| Intramolecular Cyclization of a side chain | Various | Creation of fused or spirocyclic chiral lactone systems. |

Advanced Polymeric Materials and Research Applications Derived from 4r 4 Methyloxepan 2 One Monomers

Design and Synthesis of Functional Polyesters with Controlled Architectures

The synthesis of functional polyesters from (4R)-4-methyloxepan-2-one is primarily achieved through ring-opening polymerization (ROP), a method that allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. Various catalysts, including organometallic compounds and organic catalysts, can be employed to initiate the polymerization. The choice of catalyst and reaction conditions plays a crucial role in determining the characteristics of the resulting polyester (B1180765).

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been effectively used for the ROP of similar cyclic esters, proceeding in a controlled manner to yield polymers with narrow molecular weight distributions. nih.gov The mechanism can be either nucleophilic or involve the activation of the initiator or chain end. nih.gov For instance, in the presence of an alcohol initiator like benzyl (B1604629) alcohol (BnOH), these catalysts can deprotonate the alcohol to form an active initiating species. nih.gov

The synthesis of block copolymers is a powerful strategy to create materials with tailored properties. By sequentially adding different monomers, block copolymers containing poly(this compound) segments can be synthesized. This approach combines the properties of different polymer blocks within a single macromolecule. The synthesis of such copolymers requires a living polymerization technique, where the polymerization proceeds without termination or chain transfer reactions. This allows for the controlled growth of polymer chains and the sequential addition of different monomers to create well-defined block structures. frontiersin.orgmdpi.com

| Catalyst Type | Example Catalysts | Polymerization Characteristics | Reference |

| Organocatalysts | TBD, DBU, t-BuP4 | Controlled polymerization, Narrow molecular weight distribution | nih.gov |

| Metal-based Catalysts | Heterometallic complexes (e.g., Li/Zn, Li/Mg) | High activity and stereocontrol | nih.gov |

Engineering of Polymeric Microstructures for Specific Research Purposes

The microstructure of polymers derived from this compound can be engineered to suit specific research applications. This includes controlling the stereochemistry of the polymer backbone, creating specific crystalline structures, and designing branched or hyperbranched architectures. The chirality of the this compound monomer can lead to the formation of stereoregular polymers with unique properties.

The analysis of the microstructure of these polyesters is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netmdpi.com These methods provide detailed information about the chemical structure, composition, and arrangement of the monomer units within the polymer chain. Size Exclusion Chromatography (SEC) is used to determine the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.net

The thermal properties of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are influenced by their microstructure and can be characterized by Differential Scanning Calorimetry (DSC). mdpi.commdpi.com Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymers. mdpi.com By controlling the microstructure, researchers can tune these properties for specific applications. For example, creating a more crystalline polymer will generally result in a higher melting point and increased mechanical strength.

| Analytical Technique | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, Stereochemistry, Monomer sequence | researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, Chemical bonding | mdpi.com |

| Size Exclusion Chromatography (SEC) | Molecular weight, Molecular weight distribution | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), Crystallinity | mdpi.commdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature | mdpi.com |

Development of Biodegradable Polymer Systems for Sustainable Research

Polymers derived from this compound are a subject of interest for developing biodegradable materials. The ester linkages in the polyester backbone are susceptible to hydrolysis, which can lead to the breakdown of the polymer chain in the presence of water and enzymes. nih.gov The rate of biodegradation can be influenced by several factors, including the polymer's crystallinity, molecular weight, and hydrophilicity.

The biodegradation of polyesters can occur through the action of microorganisms in environments such as soil and compost. manchester.ac.uk These microorganisms secrete enzymes that can break down the polymer into smaller molecules, which can then be metabolized. nih.gov The ultimate degradation products are typically carbon dioxide and water. nih.gov The biodegradability of these materials makes them attractive for applications where transient performance is required, such as in biomedical devices or environmentally friendly packaging. mdpi.com

Research into the biodegradation of these polyesters involves studying their degradation profiles in various environments and identifying the degradation products. nih.govnih.gov This information is crucial for assessing their environmental impact and for designing polymers with controlled degradation rates for specific applications.

Bio-Based Polymer Research and Sustainable Chemistry

This compound can be considered a bio-based monomer, contributing to the development of more sustainable polymers. Bio-based polymers are derived from renewable resources, which helps to reduce the reliance on fossil fuels and lower the carbon footprint of plastic production. researchgate.net The principles of green chemistry encourage the use of renewable feedstocks and the design of environmentally benign chemical processes. The synthesis of polyesters from this compound aligns with these principles, particularly when utilizing energy-efficient polymerization methods and environmentally friendly catalysts. researchgate.net

The development of sustainable polyesters also involves considering the entire life cycle of the material, from monomer synthesis to end-of-life options such as recycling or biodegradation. researchgate.net Research in this area focuses on creating closed-loop systems where the polymers can be chemically recycled back to their monomeric components, which can then be used to produce new polymers.

Novel Applications in Research-Oriented Materials Science (e.g., scaffolds for fundamental studies, specialty polymer synthesis)

The unique properties of polymers derived from this compound make them suitable for a range of novel applications in materials science research. One promising area is in the fabrication of scaffolds for tissue engineering. These scaffolds can provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. nih.govmdpi.com The biodegradability of the polymer allows the scaffold to gradually break down as new tissue is formed. The mechanical properties of the scaffold can be tailored to match those of the target tissue by controlling the polymer's molecular weight and microstructure. nih.govnih.gov

A study on a structurally similar polymer, poly(4-methyl-ε-caprolactone), demonstrated the fabrication of highly resilient and fatigue-resistant porous scaffolds. These scaffolds showed excellent elastic properties, including complete recovery from high levels of compression and superior fatigue resistance, making them suitable for soft tissue regeneration. nih.gov

Furthermore, the ability to synthesize specialty polyesters with controlled functionalities opens up possibilities for their use in fundamental studies of polymer physics and chemistry. For example, well-defined block copolymers can be used to study self-assembly phenomena and the formation of nanostructured materials. mdpi.com These materials can also be used as model systems to investigate structure-property relationships in biodegradable polymers.

| Application Area | Key Properties of Polymer | Reference |

| Tissue Engineering Scaffolds | Biocompatibility, Biodegradability, Tunable mechanical properties, Porous structure | nih.govmdpi.comnih.gov |

| Specialty Polymer Synthesis | Controlled architecture, Functionalizability, Well-defined molecular weight | mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-4-methyloxepan-2-one, and what parameters are critical for optimizing yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves lactonization of hydroxy acids or enzymatic cyclization of precursors. Key parameters include:

- Catalyst selection : Lipases or esterases for enantioselective cyclization (e.g., Candida antarctica lipase B) .

- Temperature control : Maintain 25–40°C to prevent racemization during ring closure.

- Solvent optimization : Use non-polar solvents (e.g., toluene) to enhance enzyme stability and reduce side reactions .

- Monitoring stereochemistry : Confirm configuration via X-ray crystallography or comparative NMR with known enantiomers .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (95:5) mobile phase; compare retention times with standards .

- Vibrational Circular Dichroism (VCD) : Analyze Cotton effects to distinguish 4R from 4S configurations .

- X-ray crystallography : Resolve absolute configuration by analyzing heavy atom (e.g., sulfur or halogen) derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for biocatalytic synthesis of this compound across studies?

- Methodological Answer :

- Source identification : Compare analytical methods (e.g., HPLC vs. NMR) and calibration standards used. Discrepancies often arise from improper internal standards or detector sensitivity .

- Cross-validation : Replicate experiments using multiple techniques (e.g., polarimetry and chiral GC-MS) to confirm ee .

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability in reaction conditions (e.g., pH, temperature) .

Q. What advanced strategies can elucidate the adsorption behavior of this compound on biodegradable polymer surfaces?

- Methodological Answer :

- Microspectroscopic imaging : Use AFM-IR (Atomic Force Microscopy-Infrared Spectroscopy) to map compound distribution on polylactic acid (PLA) films at nanoscale resolution .

- Isotherm modeling : Fit adsorption data to Langmuir or Freundlich models to quantify binding affinity and monolayer capacity .

- Surface plasmon resonance (SPR) : Monitor real-time adsorption kinetics under varying humidity and temperature .

Q. How can computational methods predict the metabolic pathways of this compound in microbial systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for lactone ring-opening reactions catalyzed by esterases .

- Molecular docking : Simulate interactions between this compound and cytochrome P450 enzymes to identify potential oxidation sites .

- Metabolite profiling : Combine LC-HRMS with in silico tools (e.g., MetaboAnalyst) to correlate predicted and observed metabolites .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Protocol standardization : Document catalyst batch sources, solvent purity (e.g., HPLC-grade), and reaction quenching methods .

- Open-data practices : Share raw NMR spectra and chromatograms in supplementary materials for peer validation .

- Inter-laboratory trials : Collaborate to test synthetic protocols under identical conditions and publish consensus guidelines .

Analytical Challenges

Q. How can impurities in this compound samples be identified and quantified?

- Methodological Answer :

- GC-MS with derivatization : Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to volatilize non-volatile impurities .

- HPLC-DAD/ELSD : Employ evaporative light scattering detection (ELSD) for non-chromophoric byproducts .

- Limit of detection (LOD) : Validate methods using spiked samples with known impurity concentrations (e.g., 0.1–1.0% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.